N-(2,3-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methoxybenzyl Group: This step involves the alkylation of the triazine core with 4-methoxybenzyl chloride in the presence of a base.
Thioacetamide Formation: The final step includes the reaction of the intermediate with 2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetic acid under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide: can be compared with other triazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-13-5-4-6-17(14(13)2)22-19(26)12-29-21-23-20(27)18(24-25-21)11-15-7-9-16(28-3)10-8-15/h4-10H,11-12H2,1-3H3,(H,22,26)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMSXNVNSJVCPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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